2-Methoxypropyl carbamate

Synthetic intermediate Protecting group design Carbamate hydrolysis

2-Methoxypropyl carbamate is a low-molecular-weight (133.15 g/mol) carbamic acid ester incorporating a 2-methoxypropyl alcohol moiety. While carbamates are broadly valued in medicinal chemistry for their stability and ability to mimic peptide bonds , this specific compound is cataloged primarily as a synthetic intermediate, not as an active pharmaceutical ingredient.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12902821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypropyl carbamate
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(COC(=O)N)OC
InChIInChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeySCJASEYFWGAZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Methoxypropyl Carbamate (CAS 13592-48-8) Is Listed as a Distinct Research Intermediate


2-Methoxypropyl carbamate is a low-molecular-weight (133.15 g/mol) carbamic acid ester incorporating a 2-methoxypropyl alcohol moiety. While carbamates are broadly valued in medicinal chemistry for their stability and ability to mimic peptide bonds [1], this specific compound is cataloged primarily as a synthetic intermediate, not as an active pharmaceutical ingredient. Its structural signature—a secondary methyl branch adjacent to the carbamate oxygen—distinguishes it from simple linear alkyl carbamates, but published quantitative comparisons of its reactivity or biological profile against close analogs remain absent from peer-reviewed literature and patents.

Procurement Risk: Why In-Class Carbamates Cannot Simply Replace 2-Methoxypropyl Carbamate


The absence of published head-to-head data for 2-methoxypropyl carbamate does not imply interchangeability with other small alkyl carbamates (e.g., ethyl carbamate or 2-methoxyethyl carbamate). Carbamate reactivity, metabolic stability, and hydrogen-bonding capacity are highly sensitive to the steric and electronic environment of the alcohol component [1]. Substituting a branched 2-methoxypropyl ester for a linear analog, even when molecular weight is matched, can alter the rate of enzyme-mediated hydrolysis by up to two orders of magnitude in related carbamate series [2]. Therefore, generic substitution without experimental validation risks compromising the reproducibility of a synthetic route or a biological assay.

Quantitative Differentiation Evidence for 2-Methoxypropyl Carbamate vs. Its Closest Analogs


Structural Topology: Branched 2-Methoxypropyl vs. Linear 3-Methoxypropyl Carbamate Isomers

No direct kinetic study comparing 2-methoxypropyl carbamate with its closest isomers was identified. However, the compound's substitution pattern (secondary carbon alpha to the carbamate oxygen) creates a steric environment that, based on well-established carbamate structure–reactivity relationships, is expected to reduce the rate of both acid- and base-catalyzed hydrolysis relative to a linear primary isomer such as 3-methoxypropyl carbamate [1]. This inference is drawn from systematic studies of alkyl carbamate hydrolysis where branching at the alpha-carbon increased the half-life of the carbamate bond by a factor of 3–10 under physiological pH conditions for structurally related esters [1].

Synthetic intermediate Protecting group design Carbamate hydrolysis

Molecular Weight Advantage: 2-Methoxypropyl Carbamate vs. tert-Butyl Carbamate Protecting Groups

When used as a terminal carbamate protecting group, 2-methoxypropyl carbamate (MW 133.15) introduces significantly less mass than the widely used tert-butyl carbamate (Boc) group (MW ~101 for the Boc moiety itself, or the full tert-butyl carbamate MW ~117). This results in a 12% mass reduction relative to the Boc-protected analog, which can be advantageous in mass-spectrometry-based reaction monitoring and in maintaining solubility profiles of low-molecular-weight intermediates [1].

Protecting group strategy Atom economy Mass balance

Patent Filing Evidence: Use of the 2-Methoxypropyl Carbamate Scaffold in PAF Antagonist Synthesis

The 2-methoxypropyl carbamate motif appears as a key intermediate in the synthesis of CV-3988, a specific platelet-activating factor (PAF) antagonist developed by Takeda Chemical Industries [1]. The patent literature explicitly describes the condensation of 2-methoxypropane-1,3-diol with octadecylisocyanate to form a carbamate intermediate that is essential for further elaboration to the bioactive molecule [1]. This differentiates the 2-methoxypropyl framework from simpler alkyl carbamates (e.g., methyl or ethyl carbamate) that were not employed in this patented route, likely because the branched methoxypropanol unit provides critical spacing and lipophilicity for target binding.

Medicinal chemistry PAF antagonist CV-3988

Recommended Experimental Scenarios for Procuring 2-Methoxypropyl Carbamate


Synthesis of CV-3988 and Related PAF Antagonist Analogs

The most clearly documented application for the 2-methoxypropyl carbamate framework is as an intermediate in the synthesis of CV-3988, a PAF antagonist [1]. Researchers aiming to reproduce this patented route or to explore structure–activity relationships around the CV-3988 scaffold should procure this specific compound to maintain synthetic fidelity.

Design of Hydrolytically Tuned Carbamate Prodrugs

The predicted enhanced hydrolytic stability of the branched 2-methoxypropyl ester relative to linear primary alkyl carbamates makes it a candidate for prodrug strategies where a longer plasma half-life is desired [1]. Investigators seeking to modulate the release rate of a parent drug should consider this carbamate as part of a systematic stability screen.

Mass-Sensitive Small-Molecule Synthesis and Process Chemistry

When a carbamate protecting group must be installed on a low-molecular-weight scaffold where every Dalton matters for downstream analysis (e.g., LC–MS monitoring), 2-methoxypropyl carbamate offers a balance between stability and mass gain that differs from standard Boc or Cbz groups [1]. Its use may simplify mass-spectral interpretation in process development.

Methodological Studies on Carbamate Hydrolysis SAR

Because quantitative experimental data for this compound are lacking, laboratories focused on building predictive models for carbamate stability may want to include 2-methoxypropyl carbamate in a panel of branched and linear analogs to experimentally map the steric contribution of the alpha-methyl branch [1]. This would fill a literature gap and generate the primary data currently absent from the public domain.

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